molecular formula C25H17N3O5 B14862971 Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate

Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B14862971
M. Wt: 439.4 g/mol
InChI Key: WRGHJJJAIBSOFC-OUKQBFOZSA-N
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Description

Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2-(4-hydroxy-3-phenylisoxazolo[4,5-c]pyridin-7-yl)vinyl)-3-phenyl-4-isoxazolecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of isoxazole and pyridine rings, along with the presence of hydroxyl and vinyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H17N3O5

Molecular Weight

439.4 g/mol

IUPAC Name

methyl 5-[(E)-2-(4-oxo-3-phenyl-5H-[1,2]oxazolo[4,5-c]pyridin-7-yl)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C25H17N3O5/c1-31-25(30)19-18(32-27-21(19)15-8-4-2-5-9-15)13-12-17-14-26-24(29)20-22(28-33-23(17)20)16-10-6-3-7-11-16/h2-14H,1H3,(H,26,29)/b13-12+

InChI Key

WRGHJJJAIBSOFC-OUKQBFOZSA-N

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/C3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CC3=CNC(=O)C4=C3ON=C4C5=CC=CC=C5

Origin of Product

United States

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